4-[(5-Isoquinolyl)oxy]piperidine
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Overview
Description
4-[(5-Isoquinolyl)oxy]piperidine is an organic compound that features a piperidine ring bonded to an isoquinoline moiety via an ether linkage. Piperidine derivatives are known for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis due to their diverse biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Isoquinolyl)oxy]piperidine can be achieved through various methods. One common approach involves the nucleophilic substitution reaction between 5-hydroxyisoquinoline and piperidine under basic conditions. The reaction typically employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Isoquinolyl)oxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted isoquinoline derivatives .
Scientific Research Applications
4-[(5-Isoquinolyl)oxy]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-[(5-Isoquinolyl)oxy]piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and antitumor activities.
Uniqueness
4-[(5-Isoquinolyl)oxy]piperidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and isoquinoline moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C14H16N2O/c1-2-11-10-16-9-6-13(11)14(3-1)17-12-4-7-15-8-5-12/h1-3,6,9-10,12,15H,4-5,7-8H2 |
InChI Key |
QMYRUUZARZSSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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